

# Application of Delphinidin 3-Glucoside in Nutraceutical Formulation

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## Compound of Interest

Compound Name: Delphinidin 3-glucoside

Cat. No.: B1195115

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Delphinidin 3-glucoside** (D3G), a prominent anthocyanin, is a water-soluble pigment responsible for the deep blue and purple coloration of many fruits and vegetables, including blueberries, blackcurrants, and eggplant.<sup>[1]</sup> Beyond its role as a natural colorant, D3G has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties, making it a compelling candidate for use in nutraceutical formulations.<sup>[1][2]</sup> Preclinical evidence suggests its potential in mitigating conditions associated with oxidative stress and inflammation, such as cardiovascular diseases and certain cancers.<sup>[2][3][4]</sup> These application notes provide a comprehensive overview of the scientific basis for utilizing D3G in nutraceuticals, complete with detailed experimental protocols for its evaluation and relevant quantitative data.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>21</sub> H <sub>21</sub> O <sub>12</sub> +	[2]
Average Molecular Weight	465.38 g/mol	[2]
Appearance	Dark red/purple powder	[5]
Solubility	Highly water-soluble	[2][6]
Stability	Most stable in acidic conditions (pH < 3). Susceptible to degradation at neutral/alkaline pH, elevated temperatures, and in the presence of light and oxygen.[7][8]	

## Bioactivity and Mechanism of Action

**Delphinidin 3-glucoside** exerts its beneficial effects primarily through its potent antioxidant and anti-inflammatory activities.

### Antioxidant Activity

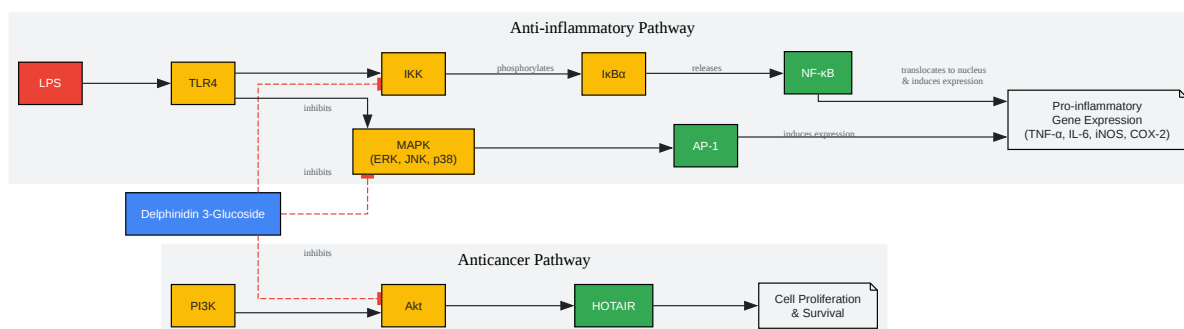
D3G is a powerful scavenger of free radicals, contributing to the reduction of oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[2] Its antioxidant capacity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS).[6] In vivo studies have demonstrated that D3G supplementation can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3]

### Anti-inflammatory Activity

D3G modulates key signaling pathways central to the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By inhibiting these pathways, D3G can suppress the production of pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[1][3][9]

## Signaling Pathways

The biological activities of **Delphinidin 3-glucoside** are mediated through its interaction with several key intracellular signaling cascades.



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**Caption:** Simplified signaling pathways modulated by **Delphinidin 3-glucoside**.

## Preclinical Data

### In Vitro Efficacy

Assay	Cell Line	Treatment	IC50 / Effect	Reference
Anti-proliferative	HCT-116 (Human Colorectal Carcinoma)	D3G	395.8 µg/mL	[10]
Anti-proliferative	HT-29 (Human Colorectal Adenocarcinoma )	D3G	329.1 µg/mL	[10]
Anti-adipogenic	3T3-L1 (Mouse Preadipocytes)	D3G (25, 50, 100 µM)	Dose-dependent reduction in lipid accumulation	[1]
Anti-inflammatory	RAW 264.7 (Mouse Macrophages)	D3G	Inhibition of LPS-induced inflammatory mediators	[9]
Platelet Aggregation Inhibition	Human Platelets	D3G (0-50 µM)	Inhibition of ADP, collagen, or TRAP stimulated aggregation	[11]

## In Vivo Efficacy

Animal Model	Study	Dosage	Key Findings	Reference
Rabbit	Atherosclerosis	10 and 20 mg/kg/day (oral)	20 mg/kg dose decreased serum TG, TC, and LDL-C. Down-regulated mRNA levels of IL-6, VCAM-1, and NF-κB. Up-regulated mRNA levels of GSH-Px and SOD1.	[3]
C. elegans	Lifespan and Stress	100 μM D3G	Increased mean lifespan by 23.4% under normal conditions and by 32.5% under H2O2-induced oxidative stress.	[12]

## Bioavailability and Stability

The bioavailability of D3G is a critical consideration for nutraceutical formulation. It is known to have low stability in the gastrointestinal tract and is susceptible to degradation under neutral and alkaline pH conditions. Furthermore, its hydrophilic nature can limit its absorption across the intestinal epithelium.

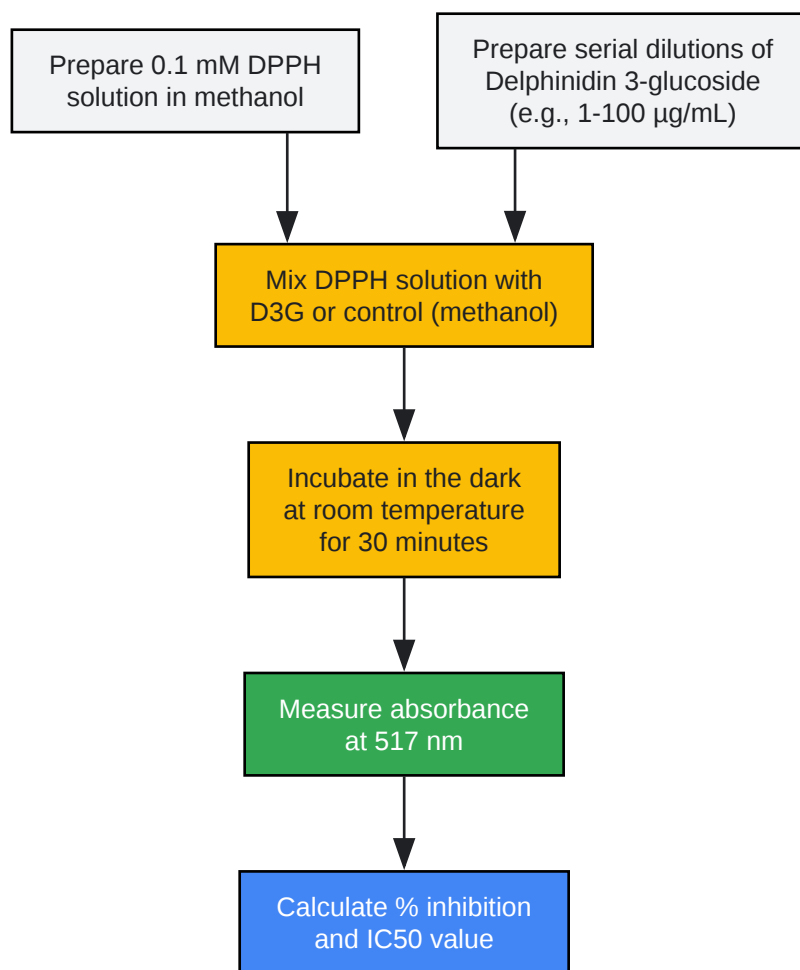
Strategies to enhance bioavailability include nanoencapsulation (e.g., in liposomes or nanoparticles) and co-administration with bioenhancers.

Parameter	Observation	Reference
Absorption	Appears in rat plasma within 15 minutes of oral administration.	
Metabolism	Metabolized to 4'-O-methyl delphinidin 3-O-glucoside in rats.	
pH Stability	Most stable at pH < 3.[8]	
Temperature Stability	Degradation accelerates with increasing temperature.[7]	

## Experimental Protocols

### Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of **Delphinidin 3-glucoside** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.



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**Caption:** Workflow for the DPPH radical scavenging assay.

Materials:

- **Delphinidin 3-glucoside**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- Microplate reader

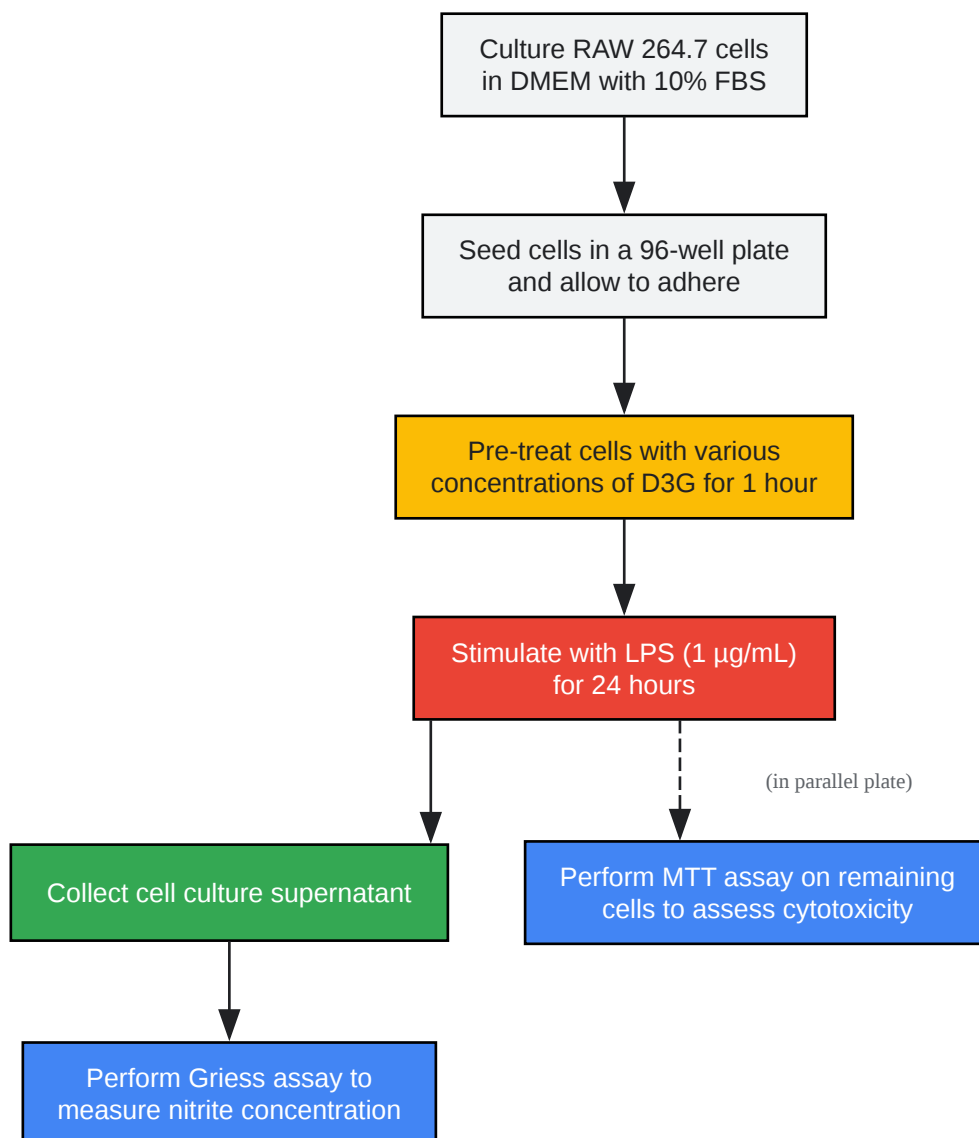
Procedure:

- Prepare DPPH Solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM.
- Prepare Sample Solutions: Prepare a stock solution of **Delphinidin 3-glucoside** in methanol and perform serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).
- Assay:
  - In a 96-well plate, add 100 µL of each sample dilution to respective wells.
  - Add 100 µL of the DPPH solution to each well.
  - For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
  - % Inhibition =  $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$
- Determine the IC<sub>50</sub> value, which is the concentration of D3G required to inhibit 50% of the DPPH radical.

## In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition in RAW 264.7 Macrophages

This protocol describes the assessment of the anti-inflammatory potential of **Delphinidin 3-glucoside** by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.





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